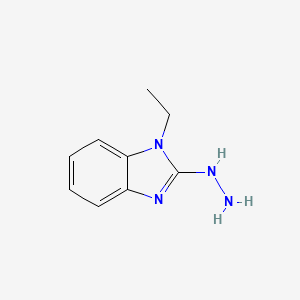

1-Ethyl-2-hydrazino-1H-benzimidazole

Description

Significance of Benzimidazole (B57391) Derivatives in Medicinal and Material Chemistry

Benzimidazole, a fused heterocyclic system comprising a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged structure in drug discovery. nih.govresearchgate.net Its structural similarity to naturally occurring purines allows it to interact with various biological targets, including enzymes and proteins. sci-hub.se This has led to the development of a wide array of clinically significant drugs with diverse pharmacological activities. derpharmachemica.com Benzimidazole derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and anthelmintic agents. derpharmachemica.comnih.gov

The versatility of the benzimidazole nucleus lies in its capacity for substitution at various positions, which allows for the fine-tuning of its physicochemical and biological properties. nih.gov Beyond medicine, these compounds are integral to material science, finding applications in the development of optoelectronic materials and chemical sensors due to their excellent physical and chemical characteristics. sci-hub.se

Role of Hydrazino Moieties in Chemical Reactivity and Biological Interactions

The hydrazino group (-NHNH2) is a potent functional group in organic chemistry, serving as a versatile synthon for constructing a variety of heterocyclic systems. semanticscholar.org Its electron-rich nature makes it both a strong nucleophile and a reducing agent, enabling it to react with a wide range of electrophiles. bibliomed.org Hydrazines and their derivatives, hydrazones, which are formed by the condensation of hydrazines with aldehydes or ketones, are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. semanticscholar.orgnih.gov

The presence of both electrophilic and nucleophilic centers, along with acidic protons, allows hydrazones to act as bidentate ligands that can chelate metal ions and form strong hydrogen bonds with biological receptors and enzymes. semanticscholar.orgnih.gov This capacity for interaction is a key factor in their wide-ranging pharmacological effects. nih.gov The combination of a benzimidazole core with a hydrazino or hydrazone moiety often leads to compounds with enhanced biological potential. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylbenzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-2-13-8-6-4-3-5-7(8)11-9(13)12-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDNSRSCXOSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364105 | |

| Record name | 1-Ethyl-2-hydrazino-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-75-7 | |

| Record name | 1-Ethyl-2-hydrazinyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90562-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-hydrazino-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 2 Hydrazino 1h Benzimidazole and Analogues

Precursor Synthesis Strategies

The efficient synthesis of the target compound relies on the availability of well-defined precursors. This section outlines the synthetic strategies for key intermediates that form the building blocks for the final molecule.

Synthesis of 1-Ethylbenzimidazole

1-Ethylbenzimidazole is a fundamental precursor where the N1 position of the benzimidazole (B57391) ring is alkylated with an ethyl group. nih.gov Two primary strategies are employed for its synthesis:

Cyclization of N-Ethyl-o-phenylenediamine: This approach involves the initial synthesis of N-ethyl-o-phenylenediamine. A common method for this is the mono-N-alkylation of o-nitroaniline with an ethylating agent, followed by the reduction of the nitro group to an amine. google.com The resulting N-ethyl-o-phenylenediamine can then undergo cyclization with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the imidazole (B134444) ring and yield 1-ethylbenzimidazole. organic-chemistry.org

Direct N-Alkylation of Benzimidazole: A more direct route involves the N-alkylation of pre-formed benzimidazole. This reaction is typically performed by treating benzimidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base. The base, often a carbonate or hydroxide (B78521), facilitates the deprotonation of the benzimidazole N-H, allowing for nucleophilic attack on the ethylating agent.

| Starting Material | Reagent | Product | Key Features |

| N-Ethyl-o-phenylenediamine | Formic Acid | 1-Ethylbenzimidazole | Builds the heterocyclic ring from an acyclic precursor. |

| Benzimidazole | Ethyl Iodide / Base | 1-Ethylbenzimidazole | Direct alkylation of the pre-formed benzimidazole ring. |

Synthesis of 1H-Benzimidazole-2-thiols

1H-Benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole, is a crucial intermediate for introducing functionality at the 2-position. The most prevalent synthetic method involves the condensation of o-phenylenediamine (B120857) with carbon disulfide. nih.gov The reaction is typically carried out in an alcoholic solvent with a strong base like potassium hydroxide. nih.gov An alternative solvent-free approach involves grinding o-phenylenediamine with ammonium (B1175870) thiocyanate (B1210189), followed by heating. umich.edu

The synthesis of the corresponding N-ethylated analogue, 1-ethyl-1H-benzimidazole-2-thiol, can be achieved by reacting N-ethyl-o-phenylenediamine with carbon disulfide or by the direct ethylation of 1H-benzimidazole-2-thiol. uni.lu

| Starting Material | Reagent | Conditions | Product | Reference |

| o-Phenylenediamine | Carbon Disulfide, KOH | Reflux in Ethanol (B145695)/Water | 1H-Benzimidazole-2-thiol | nih.gov |

| o-Phenylenediamine | Ammonium Thiocyanate, NH₄Cl | Grinding, then 140°C | 1H-Benzimidazole-2-thiol | umich.edu |

| 4-Methyl-o-phenylenediamine | Ammonium Thiocyanate, NH₄Cl | Grinding, then 140°C | 5-Methyl-1H-benzimidazole-2-thiol | umich.edu |

Synthesis of 1H-Benzimidazol-2-yl-sulfonic Acids

The sulfonic acid group is an excellent leaving group, making 1H-benzimidazol-2-yl-sulfonic acids valuable intermediates for nucleophilic substitution reactions. These compounds are typically prepared by the oxidation of the corresponding 1H-benzimidazole-2-thiols.

The synthesis of the parent 1H-benzimidazole-2-sulfonic acid is achieved by oxidizing 1H-benzimidazole-2-thiol. A common method uses potassium permanganate (B83412) in an aqueous sodium hydroxide solution. nih.gov The target precursor, 1-ethyl-1H-benzimidazole-2-sulfonic acid , can be synthesized via two main routes. chemicalbook.comguidechem.commatrixscientific.com The first involves the direct ethylation of 1H-benzimidazole-2-sulfonic acid with an agent like diethyl sulfate in the presence of potassium hydroxide. chemicalbook.com The second, more indirect route, would involve the oxidation of 1-ethyl-1H-benzimidazole-2-thiol.

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| 1H-Benzimidazole-2-thiol | KMnO₄, NaOH | Aqueous solution | 1H-Benzimidazole-2-sulfonic acid | nih.gov |

| 1H-Benzimidazole-2-sulfonic acid | Diethyl sulfate, KOH | 50°C, 4 hours | 1-Ethyl-1H-benzimidazole-2-sulfonic acid | chemicalbook.com |

Synthesis of Ethyl 2-(1H-benzimidazol-1-yl)acetate Derivatives

The synthesis of N-substituted acetate (B1210297) derivatives of benzimidazole is generally accomplished through the reaction of a benzimidazole with an ethyl haloacetate. For instance, reacting 2-methylbenzimidazole (B154957) with ethyl chloroacetate (B1199739) in acetone (B3395972) with sodium bicarbonate as a base yields ethyl (2-methyl-1H-benzimidazol-1-yl)acetate. researchgate.net It is important to distinguish this N-alkylation from the S-alkylation that occurs when 1H-benzimidazole-2-thiol is used as the starting material. The reaction of 1H-benzimidazole-2-thiol with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate leads to the formation of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate, where the substitution occurs on the sulfur atom. nih.gov

Direct Synthesis of 1-Ethyl-2-hydrazino-1H-benzimidazole

The final step in forming the target compound involves the introduction of the hydrazino group at the C2 position of the 1-ethylbenzimidazole core.

Reaction of 1-Ethylbenzimidazole with Hydrazine (B178648) Hydrate (B1144303)

The direct reaction of 1-ethylbenzimidazole with hydrazine hydrate to produce this compound is not a chemically viable synthetic route. The C-H bond at the 2-position of the benzimidazole ring is not sufficiently reactive to be displaced directly by hydrazine. This transformation requires a precursor with a suitable leaving group at the 2-position that can be readily substituted by the nucleophilic hydrazine.

The most logical and widely documented method for introducing a hydrazino group onto a benzimidazole ring is through the nucleophilic displacement of a leaving group at the C2 position. Based on the available literature for analogous compounds, the sulfonic acid group serves as an effective leaving group for this purpose. nih.govresearchgate.net

Therefore, the most plausible synthesis for This compound involves the reaction of 1-ethyl-1H-benzimidazole-2-sulfonic acid with an excess of hydrazine hydrate. researchgate.net The reaction is typically carried out by refluxing the sulfonic acid precursor with hydrazine hydrate, which acts as both the nucleophile and the solvent. This method effectively displaces the sulfonate and yields the desired 2-hydrazino product. Another potential, though less documented, precursor would be 1-ethyl-2-chlorobenzimidazole, which could also undergo nucleophilic substitution with hydrazine.

Conversion of 1H-Benzimidazolyl-2-sulfonic Acid to 2-Hydrazino-1H-benzimidazole

A common and effective route to 2-hydrazino-1H-benzimidazole involves the use of 1H-benzimidazolyl-2-sulfonic acid as a key intermediate. This method typically involves a two-step process. First, the corresponding 1H-benzimidazole-2-thiol is oxidized to 1H-benzimidazolyl-2-sulfonic acid. nih.gov The oxidation is commonly achieved using an oxidizing agent like potassium permanganate in an alkaline solution. nih.gov

Following the formation of the sulfonic acid, the crucial conversion to the hydrazine derivative is accomplished by refluxing with an excess of hydrazine hydrate. nih.govresearchgate.net This nucleophilic substitution reaction proceeds by displacing the sulfonic acid group with a hydrazinyl group. The reaction is typically carried out for several hours, and upon cooling, the desired 2-hydrazino-1H-benzimidazole precipitates and can be isolated by filtration. nih.govresearchgate.net A yield of 76% has been reported for this conversion. nih.gov

To synthesize the target compound, This compound , this methodology can be adapted. The synthesis would commence with the N-ethylation of 1H-benzimidazole-2-thiol to produce 1-ethyl-1H-benzimidazole-2-thiol . This can be achieved using an ethylating agent such as diethyl sulfate in the presence of a base like potassium hydroxide. chemicalbook.com The resulting N-ethylated thiol can then be oxidized to 1-ethyl-1H-benzimidazole-2-sulfonic acid . chemicalbook.com Finally, treatment of this sulfonic acid with hydrazine hydrate would yield the desired This compound .

Conversion of Acetate and Thiocyanate Intermediates to Hydrazide Forms

Alternative pathways to 2-hydrazinobenzimidazole derivatives involve the use of acetate and thiocyanate intermediates.

The synthesis via an acetate intermediate typically starts with the N-alkylation of a 2-substituted benzimidazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like anhydrous potassium carbonate or sodium bicarbonate. nih.govsciforum.netjocpr.com This reaction yields an ethyl (benzimidazol-1-yl)acetate derivative. Subsequent treatment of this ester with hydrazine hydrate, usually under reflux in a solvent like ethanol, leads to the formation of the corresponding acetohydrazide. jocpr.comresearchgate.net This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group.

For instance, the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide has been reported by refluxing ethyl-2-(2-methyl-1H-benzimidazol-1-yl)-acetate with hydrazine hydrate in ethanol for 8-10 hours. jocpr.com

Regarding thiocyanate intermediates, while they are used in the synthesis of the precursor 1H-benzimidazole-2-thiol by reacting o-phenylenediamine with a thiocyanate salt, a direct conversion of a thiocyanate intermediate to a hydrazide form is less commonly reported. nih.gov The more prevalent route involves the conversion of the thiol to other functional groups as described previously.

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyzed Condensation Reactions

Catalyzed condensation reactions offer a greener alternative for the synthesis of benzimidazole derivatives, often proceeding under milder conditions and with higher efficiency. Citric acid, a biodegradable and non-toxic catalyst, has been effectively employed in the synthesis of hydrazone derivatives of 2-hydrazinobenzimidazole. nih.gov In a typical procedure, 2-hydrazinobenzimidazole is condensed with various aldehydes or ketones in the presence of a catalytic amount of citric acid. nih.gov The use of ethanol as a solvent has been shown to be superior for this reaction, providing good to excellent yields (88–94%). nih.gov This catalytic method offers a significant improvement over uncatalyzed reactions or those using more hazardous acid catalysts. nih.gov

The general synthesis of benzimidazoles through the condensation of o-phenylenediamine and aldehydes can also be catalyzed by various green catalysts such as ammonium chloride, which is economically viable and non-toxic.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of benzimidazole hydrazide derivatives. researchgate.net

For example, the synthesis of 2-(substituted-1H-benzimidazol-1-yl)acetohydrazides has been achieved by reacting the corresponding ethyl acetate derivatives with hydrazine hydrate under microwave irradiation. jocpr.comresearchgate.net These reactions are typically completed in a matter of minutes, a significant reduction from the several hours required for conventional refluxing. jocpr.com The use of microwave irradiation not only enhances the reaction rate but also often results in cleaner reactions with easier work-up procedures. arkat-usa.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry as it eliminates a major source of waste and potential environmental pollution. The Knoevenagel condensation, a reaction used to form carbon-carbon bonds, has been adapted to solvent-free conditions for the synthesis of various compounds. researchgate.nettue.nl

In the context of benzimidazole synthesis, solvent-free methods have been developed for the condensation of o-phenylenediamine with aldehydes or carboxylic acids by grinding the reactants together, sometimes with a solid-supported catalyst. This approach is not only environmentally friendly but can also lead to improved yields and simplified product isolation. While a specific solvent-free synthesis for This compound is not explicitly detailed in the literature, the principles can be applied to its synthesis, for instance, in the initial condensation step to form the benzimidazole ring.

Chemical Transformations and Derivative Synthesis of 1 Ethyl 2 Hydrazino 1h Benzimidazole

Cyclization Reactions for Heterocyclic Ring Formation

Synthesis of Triazole Derivatives

The synthesis of triazole derivatives from 1-Ethyl-2-hydrazino-1H-benzimidazole typically involves the construction of a 1,2,4-triazole (B32235) ring fused or appended to the benzimidazole (B57391) core. This is generally achieved by reacting the hydrazino group with reagents that can provide the necessary carbon and nitrogen atoms to complete the five-membered triazole ring.

One common and effective method involves the reaction of this compound with isothiocyanates. This reaction proceeds through the initial formation of a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of this intermediate, often under basic conditions, leads to the formation of a triazole-thiol derivative. The choice of isothiocyanate allows for the introduction of various substituents onto the triazole ring. For instance, reaction with an alkyl or aryl isothiocyanate will yield a correspondingly substituted triazole.

Another established route to 1,2,4-triazoles involves the use of carbon disulfide. In this approach, the hydrazino-benzimidazole is treated with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a dithiocarbazate salt. This intermediate can then be cyclized with hydrazine (B178648) hydrate (B1144303) to yield the corresponding 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. nih.gov

The general synthetic pathway for the formation of 1,2,4-triazole derivatives from hydrazides, which are structurally related to hydrazino compounds, often involves cyclization in an alkaline medium. mdpi.com These methods provide a versatile platform for the synthesis of a library of triazole-containing benzimidazole derivatives.

Table 1: Synthesis of Triazole Derivatives from this compound

| Reagent | Intermediate | Product | Reference |

| R-NCS (Isothiocyanate) | 1-(1-Ethyl-1H-benzimidazol-2-yl)-4-substituted-thiosemicarbazide | 4-Substituted-5-(1-ethyl-1H-benzimidazol-2-yl)-4H-1,2,4-triazole-3-thiol | |

| CS₂, KOH, then N₂H₄ | Potassium dithiocarbazate salt | 4-Amino-5-(1-ethyl-1H-benzimidazol-2-yl)-4H-1,2,4-triazole-3-thiol | nih.gov |

Synthesis of Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound is a significant transformation that introduces another important heterocyclic moiety. A primary method for achieving this involves the cyclization of thiosemicarbazide precursors.

Initially, this compound can be converted to the corresponding thiosemicarbazide by reaction with a suitable reagent, such as an isothiocyanate, as described in the synthesis of triazoles. The resulting thiosemicarbazide can then undergo cyclodehydration to form the 1,3,4-thiadiazole ring. This cyclization is commonly effected using dehydrating agents like concentrated sulfuric acid or polyphosphoric acid. d-nb.inforesearchgate.net The substituent on the thiosemicarbazide, originating from the isothiocyanate, will be present on the resulting thiadiazole ring.

An alternative approach involves the reaction of the hydrazino compound with thiocarbonyl derivatives. For example, reaction with carbon disulfide can lead to the formation of a dithiocarbazate, which can be a precursor for thiadiazole synthesis under specific conditions. chemicalbook.com The synthesis of 5-substituted 2-amino-thiadiazoles often involves the acylation of a thiosemicarbazide followed by dehydration. researchgate.net

These synthetic strategies offer a pathway to a diverse range of 1,3,4-thiadiazole derivatives linked to the 1-ethyl-1H-benzimidazole core, which are of interest for their potential applications in medicinal chemistry.

Table 2: Synthesis of Thiadiazole Derivatives from this compound

| Reagent(s) | Intermediate | Product | Reference |

| 1. R-NCS2. H₂SO₄ (conc.) | 1-(1-Ethyl-1H-benzimidazol-2-yl)-4-substituted-thiosemicarbazide | 2-Amino-5-(1-ethyl-1H-benzimidazol-2-yl)-1,3,4-thiadiazole derivative | d-nb.inforesearchgate.net |

| 1. CS₂2. Acid chloride/anhydride | Dithiocarbazate derivative | 5-(1-Ethyl-1H-benzimidazol-2-yl)-1,3,4-thiadiazole-2-thiol | chemicalbook.com |

N-Alkylation Reactions

The N-alkylation of this compound presents an opportunity for further structural modification. The hydrazino group (-NH-NH₂) contains two nitrogen atoms, both of which are potential sites for alkylation. The regioselectivity of the alkylation reaction, whether it occurs on the nitrogen adjacent to the benzimidazole ring (Nα) or the terminal nitrogen (Nβ), can be influenced by several factors, including the nature of the alkylating agent, the reaction conditions, and the steric and electronic environment of the nitrogen atoms.

Generally, the alkylation of hydrazine derivatives can be achieved using alkyl halides or other electrophilic alkylating agents. organic-chemistry.orgorganic-chemistry.org The use of a base is often required to deprotonate the hydrazine, generating a more nucleophilic species. The choice of base and solvent can play a crucial role in directing the selectivity of the alkylation.

In the context of heterocyclic hydrazines, the nucleophilicity of the two nitrogen atoms can differ. The Nα, being directly attached to the electron-withdrawing benzimidazole ring, may be less nucleophilic than the terminal Nβ. Consequently, alkylation might preferentially occur at the Nβ position under neutral or mildly basic conditions. However, under strongly basic conditions where a dianion might be formed, the regioselectivity could be altered. organic-chemistry.org

Detailed studies on the N-alkylation of this compound are not extensively reported, but the general principles of hydrazine alkylation suggest that a mixture of Nα- and Nβ-alkylated products, as well as di-alkylated products, could be expected depending on the reaction stoichiometry and conditions. organic-chemistry.orgorganic-chemistry.org The development of selective alkylation methods is an important area for creating specific derivatives for further synthetic applications or biological evaluation.

Table 3: Potential N-Alkylation Products of this compound

| Alkylating Agent (R-X) | Possible Product(s) | General Reference |

| Alkyl Halide | 1-Ethyl-2-(1-alkylhydrazinyl)-1H-benzimidazole (Nα-alkylation) | organic-chemistry.orgorganic-chemistry.org |

| Alkyl Halide | 1-Ethyl-2-(2-alkylhydrazinyl)-1H-benzimidazole (Nβ-alkylation) | organic-chemistry.orgorganic-chemistry.org |

| Alkyl Halide (excess) | 1-Ethyl-2-(1,2-dialkylhydrazinyl)-1H-benzimidazole | organic-chemistry.orgorganic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 Hydrazino 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural determination of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals in 1-Ethyl-2-hydrazino-1H-benzimidazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the benzimidazole (B57391) ring, and the hydrazino moiety. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent nitrogen atom of the benzimidazole ring, typically appearing downfield.

The aromatic protons on the benzimidazole ring will likely appear as a complex multiplet pattern in the aromatic region of the spectrum. The symmetry of the substitution pattern on the benzene (B151609) ring will dictate the complexity of these signals. For instance, in related benzimidazole derivatives, the aromatic protons typically resonate in the range of δ 6.9–7.8 ppm. nih.gov The protons of the hydrazino group (-NH-NH₂) are exchangeable and their chemical shifts can be broad and vary depending on the solvent and concentration. The NH proton of the benzimidazole ring itself, if not substituted, also gives a characteristic signal. ipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl-CH₃ | ~1.4 | Triplet | ~7.3 |

| Ethyl-CH₂ | ~4.1 | Quartet | ~7.3 |

| Benzimidazole Aromatic-H | ~7.0 - 7.6 | Multiplet | - |

| Hydrazino-NH | Variable | Broad Singlet | - |

| Hydrazino-NH₂ | Variable | Broad Singlet | - |

Note: The predicted values are based on the analysis of similar benzimidazole structures and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will display signals for the two carbons of the ethyl group, the carbons of the benzimidazole ring, including the characteristic C2 carbon attached to the hydrazino group.

The C2 carbon of the benzimidazole ring is of particular interest. In 2-substituted benzimidazoles, the chemical shift of C2 is significantly influenced by the nature of the substituent. The presence of the electron-donating hydrazino group is expected to shield this carbon, shifting its resonance upfield compared to unsubstituted benzimidazole. The carbons of the benzene portion of the benzimidazole ring will appear in the aromatic region, and their specific chemical shifts can be assigned with the help of DEPT (Distortionless Enhancement by Polarization Transfer) experiments and 2D NMR techniques. The ethyl group carbons will appear in the aliphatic region of the spectrum. In similar N-alkylated benzimidazoles, the N-CH₂ carbon resonates at a lower field than the CH₃ carbon. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | ~15 |

| Ethyl-CH₂ | ~40 |

| Benzimidazole Aromatic-C | ~110 - 145 |

| Benzimidazole C2 | ~150 - 160 |

Note: The predicted values are based on the analysis of similar benzimidazole structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To overcome the complexities of one-dimensional spectra and to definitively assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group, and potentially resolving the coupling network within the aromatic protons of the benzimidazole ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the ethyl-CH₂ protons to the ethyl-CH₂ carbon. This is a crucial step in the complete structural elucidation of the molecule. youtube.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C functional groups present in the molecule.

The N-H stretching vibrations of the hydrazino group (-NH-NH₂) are anticipated to appear as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. The C-H stretching vibrations of the aromatic benzimidazole ring and the aliphatic ethyl group will be observed in the 2800-3100 cm⁻¹ region.

The C=N stretching vibration of the imidazole (B134444) ring is a characteristic feature and is expected to appear in the 1600-1650 cm⁻¹ region. The C=C stretching vibrations of the benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ range. Fingerprint region, below 1400 cm⁻¹, will contain a complex pattern of bands corresponding to various bending and deformation modes of the molecule. In related benzimidazole-2-yl hydrazones, strong peaks for N-H stretching vibrations are observed in the region of 3160–3370 cm⁻¹, and C=N stretching vibrations appear around 1600–1620 cm⁻¹. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching (Hydrazino) | 3100 - 3400 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C=N Stretching (Imidazole) | 1600 - 1650 |

| C=C Stretching (Benzene) | 1450 - 1600 |

| N-H Bending | 1550 - 1650 |

| C-H Bending | 1300 - 1475 |

Note: The predicted values are based on the analysis of similar benzimidazole structures and general FT-IR correlation tables. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the benzene ring and the symmetric stretching of the benzimidazole ring system. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be present. The symmetric N-N stretching of the hydrazine (B178648) moiety, which might be weak in the IR spectrum, could potentially be observed in the Raman spectrum. Computational studies on similar benzimidazole derivatives have been used to predict and assign Raman active modes, which can be a valuable tool in the absence of experimental data. nih.gov The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, soft ionization techniques are particularly valuable for preserving the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like benzimidazole derivatives. In positive ion mode, the molecule is expected to readily protonate, primarily on the more basic nitrogen atoms of the hydrazine moiety or the benzimidazole ring, to yield a prominent protonated molecule peak, [M+H]⁺. Given the molecular formula C₉H₁₂N₄, the monoisotopic mass is 176.1062 u, which would result in an [M+H]⁺ ion at m/z 177.1140.

Collision-induced dissociation (CID) of this parent ion provides structural information. The fragmentation of benzimidazole derivatives is well-documented. journalijdr.com Common fragmentation pathways for related structures include the cleavage of the N-N bond in the hydrazine group and the characteristic loss of a neutral hydrogen cyanide (HCN) molecule from the imidazole ring. journalijdr.com The ethyl group at the N1 position can be lost as an ethylene (B1197577) molecule (C₂H₄). journalijdr.com Studies on similar hydrazine derivatives show that the type of labeling or substitution can influence the fragmentation pattern, making it a useful tool for structural elucidation. nih.gov

Table 1: Expected ESI-MS Fragmentation Data for this compound This table is generated based on common fragmentation patterns of benzimidazole and hydrazine derivatives.

| Ion | Expected m/z | Proposed Identity/Loss |

|---|---|---|

| [M+H]⁺ | 177.11 | Protonated Molecule |

| [M-NH₂]+ | 161.09 | Loss of amino radical |

| [M-N₂H₃]+ | 146.09 | Cleavage of C-N bond |

| [M-C₂H₄]+H⁺ | 149.08 | Loss of ethylene from ethyl group |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, allowing for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to confirm the molecular formula of the [M+H]⁺ ion.

An experimental mass of 177.1140 ± 0.0009 would definitively confirm the elemental composition as C₉H₁₃N₄⁺ (the protonated molecule). This level of accuracy is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). HRMS analysis of related benzimidazole hydrazones has been successfully used to confirm their synthesized structures. nih.govrsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of photons, providing information about its conjugated systems.

The UV-Vis absorption spectrum of benzimidazole derivatives is characterized by intense absorption bands in the ultraviolet region, typically corresponding to π→π* and n→π* electronic transitions within the aromatic system. rsc.org The parent 1H-benzimidazole shows strong absorption bands around 243, 274, and 280 nm in acetonitrile. researchgate.net In the vapor phase, the electronic origin is observed at 36,023 cm⁻¹ (approx. 277.6 nm). cdnsciencepub.com

For this compound, the presence of the ethyl and hydrazine substituents is expected to modulate these transitions. The hydrazine group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima due to n→π* transitions involving the nitrogen lone pairs. In acetonitrile, related pyridyl-benzimidazole ligands exhibit intense absorption bands at approximately 202 nm, 239 nm, and 310 nm. rsc.org

Many benzimidazole derivatives are also known to be fluorescent, emitting light after electronic excitation. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). researchgate.net While some complex benzimidazoles exhibit dual fluorescence and room-temperature phosphorescence, the emission properties of this compound would require experimental confirmation. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Benzimidazole Derivatives in Solution

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 1H-Benzimidazole | Acetonitrile | 243, 274, 280 | researchgate.net |

| Pyridyl-benzimidazole derivatives | Acetonitrile | 202, 239, 310 | rsc.org |

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) analysis provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related benzimidazole derivatives allows for a detailed prediction of its structural features. researchgate.net

The core benzimidazole ring system is expected to be essentially planar. researchgate.netnih.gov In the crystal structure of a related compound, ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate, the benzimidazole ring is planar with a maximum deviation of only 0.012 Å. nih.gov The ethyl group at the N1 position and the hydrazine group at the C2 position will adopt specific conformations relative to this plane.

A critical feature of the crystal packing would be intermolecular hydrogen bonding. The N-H protons of the hydrazine group can act as hydrogen bond donors, while the sp²-hybridized nitrogen atom of the imidazole ring (N3) and the terminal amino group of the hydrazine can act as acceptors. These interactions typically lead to the formation of well-ordered supramolecular structures, such as centrosymmetric dimers or one-dimensional chains. nih.govnih.govnih.gov For example, in the structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, molecules are linked by N—H···O and C—H···O hydrogen bonds into chains. nih.govresearchgate.net

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Benzimidazole Derivative: Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₀N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5081 (3) |

| b (Å) | 8.5573 (3) |

| c (Å) | 10.0117 (4) |

| α (°) | 94.671 (3) |

| β (°) | 106.903 (2) |

| γ (°) | 98.334 (3) |

| Volume (ų) | 684.16 (4) |

| Z (molecules/unit cell) | 2 |

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the bulk crystalline properties of a material. It is particularly useful for phase identification, assessing sample purity, and characterizing crystalline complexes.

A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which collectively form a unique "fingerprint" for a given crystalline phase. While a reference pattern for this compound is not available, this technique would be essential in a research or manufacturing setting to:

Confirm Phase Purity: Compare the experimental pattern of a synthesized batch against a known standard to ensure it is a single, pure crystalline phase.

Identify Polymorphs: Detect the presence of different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

Characterize Complexes: Analyze the new crystalline phases formed when this compound is used as a ligand to form coordination complexes with metal ions. The resulting PXRD pattern would be distinct from that of the free ligand.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-Benzimidazole |

| Hydrogen cyanide |

| Ethylene |

| Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate |

| Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The three-dimensional architecture of this compound derivatives in the solid state is dictated by a complex interplay of intermolecular and intramolecular forces, primarily hydrogen bonds, as well as π-π stacking interactions. X-ray crystallography is the definitive technique for elucidating these features, revealing how molecules arrange themselves into a stable crystal lattice.

In the crystal structures of related benzimidazole hydrazone derivatives, the molecular conformation and packing are significantly influenced by hydrogen bonding. For instance, in the crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, a derivative of the core structure, both intramolecular N—H⋯O and N—H⋯N hydrogen bonds are observed, which stabilize the molecular conformation. wikipedia.orgdoaj.org Furthermore, intermolecular C—H⋯O and N—H⋯O hydrogen bonds link adjacent molecules, forming chains that extend through the crystal lattice. wikipedia.orgdoaj.org

The planarity of the benzimidazole system and any attached aromatic rings is crucial for facilitating π-π stacking interactions, which further stabilize the crystal packing. In metal complexes of 2-(phenylmethylene)benzimidazol-2-hydrazines, the dihedral angles between the benzimidazole and phenyl rings are typically small, indicating a relatively planar molecular geometry that allows for such stacking. mdpi.com For example, in a series of Zn(II) complexes, these dihedral angles were found to be in the range of 4.51–11.53°. mdpi.com

Other Characterization Techniques

Beyond primary spectroscopic methods, a range of other analytical techniques are employed to provide a comprehensive characterization of this compound and its derivatives.

Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to verify that the elemental composition of the product matches the theoretically calculated values for its proposed chemical structure. This is a critical step in confirming the purity and identity of the target molecule. For a series of 1H-benzimidazole-2-yl hydrazone derivatives, the experimentally found percentages of C, H, and N were in close agreement with the calculated values, confirming their successful synthesis. sci-hub.ru

Table 1: Elemental Analysis Data for Selected 1H-Benzimidazole-2-yl Hydrazone Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 1H-Benzimidazol-2-yl-hydrazine | C₇H₈N₄ | C, 56.74; H, 5.44; N, 37.81 | C, 56.67; H, 5.24; N, 37.70 | sci-hub.ru |

| 2-(4-Fluorobenzylidene)-1-(1H-benzimidazol-2-yl)hydrazine | C₁₄H₁₁FN₄ | C, 66.13; H, 4.36; N, 22.04 | C, 66.23; H, 4.34; N, 22.06 | sci-hub.ru |

| 2-(3-Fluorobenzylidene)-1-(1H-benzimidazol-2-yl)hydrazine | C₁₄H₁₁FN₄ | C, 66.13; H, 4.36; N, 22.04 | C, 66.25; H, 4.30; N, 22.16 | sci-hub.ru |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique specifically used for studying materials with unpaired electrons, such as paramagnetic metal complexes (e.g., Cu(II), Fe(III), Mn(II)) or organic radicals. wikipedia.org For derivatives of this compound that form complexes with transition metals, ESR spectroscopy provides detailed information about the electronic structure and the local environment of the metal center. doaj.org

In studies of copper(II) complexes with hydrazone ligands, ESR spectra are used to determine the geometry of the complex. sci-hub.runih.gov The relationship between the g-tensor components (g|| and g⊥) reveals the nature of the metal-ligand bonding and the ground electronic state of the metal ion. For many Cu(II)-hydrazone complexes, the observed trend is g|| > g⊥ > gₑ (where gₑ ≈ 2.0023 is the free electron g-value), which is characteristic of a tetragonally distorted octahedral geometry with the unpaired electron residing in the dₓ₂-y₂ orbital of the copper ion. sci-hub.runih.gov

The spectra can be recorded at room temperature (300 K) and cryogenic temperatures (77 K). At room temperature, the spectra may appear isotropic due to dynamic effects, but at 77 K, axial signals with distinct g|| and g⊥ values are typically resolved, providing more detailed structural information. sci-hub.runih.gov The value of the geometric parameter G, calculated as G = (g|| - 2) / (g⊥ - 2), can indicate the extent of exchange interaction between copper centers in the solid state. A G value greater than 4 suggests that exchange interactions are negligible. sci-hub.ru

Table 2: Representative ESR Spectral Data for Copper(II)-Hydrazone Complexes

Note: iinh = isopropanone isonicotinoyl hydrazone; ibh = isopropanone benzoyl hydrazone.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of compounds. illinois.edu TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. youtube.com

When applied to metal complexes of benzimidazole hydrazones, TGA/DTA curves reveal a multi-stage decomposition process. researchgate.net The initial weight loss at lower temperatures (typically below 150 °C) often corresponds to the removal of lattice or coordinated solvent molecules, such as water. Subsequent decomposition steps at higher temperatures represent the breakdown and loss of the organic ligand fragments. The final residue at the end of the analysis is usually the most stable metal oxide. researchgate.net DTA curves complement this data by showing whether each decomposition step is endothermic (heat absorbing) or exothermic (heat releasing). youtube.com This information is crucial for determining the thermal stability range of the compounds.

Conductance measurements are used to determine the electrolytic nature of metal complexes in solution and the electrical properties of the materials in the solid state.

Molar Conductance in Solution: By dissolving a metal complex in a solvent like DMF or methanol (B129727) and measuring the molar conductivity (ΛM), one can determine whether the complex behaves as an electrolyte. Low conductance values typically indicate that the complex is a non-electrolyte, meaning the anions (e.g., chloride) are coordinated directly to the metal ion rather than existing as free counter-ions in the solution. mdpi.com This helps in elucidating the coordination sphere of the metal complex.

Solid-State Electrical Conductivity: The electrical conductivity (σ) of pressed pellets of the compounds can be measured as a function of temperature to understand their semiconductor properties. For many hydrazone metal complexes, the conductivity increases with temperature, which is characteristic of semiconducting behavior. nih.gov This relationship follows the Arrhenius equation: σ = σ₀exp(-Eₐ/kT), where Eₐ is the activation energy for conduction. The low conductivity values often observed classify these materials as organic semiconductors. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of benzimidazole (B57391) derivatives, offering a balance between computational cost and accuracy. These calculations can predict molecular geometries, electronic distributions, and spectroscopic features with a high degree of reliability.

The electronic structure of a molecule is fundamental to its reactivity and physical properties. DFT calculations are frequently used to determine the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, including the benzimidazole ring and any electron-donating substituents. The LUMO, conversely, is generally located on the electron-deficient regions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it relates to the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and greater polarizability.

In analogous benzimidazole-hydrazone systems, the HOMO is often localized on the benzimidazole ring and the hydrazine (B178648) linker, while the LUMO can be distributed across the entire molecule, including any appended aromatic rings. For 1-Ethyl-2-hydrazino-1H-benzimidazole, the ethyl group is expected to have a modest electron-donating effect, influencing the energy of the HOMO. The hydrazine group, with its lone pairs of electrons, will also contribute significantly to

Molecular Docking Simulations

Prediction of Binding Modes and Affinities

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This prediction is crucial for understanding the basis of a compound's biological activity. Studies on derivatives of 2-hydrazinobenzimidazole have explored their binding modes with various protein targets, suggesting potential mechanisms of action.

Notably, a series of 1H-benzimidazol-2-yl hydrazones have been investigated as inhibitors of tubulin polymerization. mdpi.com Molecular docking simulations of these compounds were performed at the colchicine (B1669291) binding site of αβ-tubulin (PDB ID: 1Z2B). mdpi.com These studies help to clarify the binding mode and rationalize the observed biological activity. For instance, the docking of anthelmintic benzimidazolyl-2-hydrazones into the colchicine-binding site of tubulin has been used to explain their inhibitory effect on tubulin polymerization, which is a mechanism closely related to their antiparasitic activity. researchgate.net

Similarly, other benzimidazole derivatives have been docked into the ATP binding site of the epidermal growth factor receptor (EGFR), revealing binding manners comparable to the known inhibitor Erlotinib. researchgate.net In the context of antimicrobial research, hydrazones derived from 2-hydrazinobenzimidazole were docked against bacterial and fungal protein targets. The most active compounds, 3c and 3o, were shown to interact with key residues in the active sites of target proteins (PDB IDs: 2IWC, 2NXW, 1EA1), mimicking the interactions of established antimicrobial agents like ampicillin (B1664943) and gentamicin. nih.gov For example, both compounds formed a hydrogen bond with the THR531 residue of the bacterial protein 2IWC, with favorable binding energies suggesting strong affinity. nih.gov

| Derivative Class | Protein Target | Binding Site | Key Interactions / Findings | Reference |

|---|---|---|---|---|

| 1H-benzimidazol-2-yl hydrazones | αβ-Tubulin | Colchicine binding site | Elucidation of binding mode to understand tubulin polymerization inhibition. | mdpi.comresearchgate.net |

| Benzimidazole derivatives | Epidermal Growth Factor Receptor (EGFR) | ATP binding site | Binding manner found to be comparable to the inhibitor Erlotinib. | researchgate.net |

| Hydrazones of 2-hydrazinobenzimidazole | Bacterial and Fungal Proteins (e.g., 2IWC, 2NXW) | Active sites | Hydrogen bonding with key residues (e.g., THR531, MET404), with binding energies comparable to ampicillin and gentamicin. | nih.gov |

Pharmacophore Modeling for Target Inhibition

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. The benzimidazole nucleus is a well-established pharmacophore in medicinal chemistry, and its combination with a hydrazine or hydrazone moiety creates a scaffold with a broad spectrum of biological activities. researchgate.netresearchgate.net

The structural framework of 1H-benzimidazol-2-yl hydrazones combines the benzimidazole and hydrazone pharmacophores. This combination, particularly with hydroxyl and/or methoxyl substitutions on the arylidene group, has been shown to favorably modulate anti-Trichinella spiralis activity. nih.gov The hydrazone group, with its electrophilic and nucleophilic nitrogen atoms, facilitates strong hydrogen bonding interactions with enzymes and receptors, which is a critical feature for biological activity. nih.gov

Furthermore, the design of new benzimidazole, 1,2,4-triazole (B32235), and s-triazine derivatives has been guided by the essential pharmacophoric features of EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov This highlights the versatility of the benzimidazole core as a foundational element in pharmacophore-based drug design. The flexibility of the molecule, often measured by the number of rotatable bonds, and its hydrogen-bonding capacity are crucial parameters considered in these models for efficient binding to biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for a desired biological effect.

Correlation of Structural Features with Biological Activity

For benzimidazole derivatives, QSAR models have been developed to understand their activity as inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is a target for antibacterial agents. researchgate.net A 2D-QSAR study on 1,2-disubstituted benzimidazoles as IMPDH inhibitors revealed that electronic, spatial, lipophilic, and structural parameters play a significant role in the binding of these derivatives to the receptor. researchgate.net Such models provide a quantitative basis for optimizing lead compounds to enhance their inhibitory potency.

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to diverse sets of benzimidazole derivatives to correlate their structural features with anticancer activity against cell lines like MCF-7. researchgate.net These studies generate 3D contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity, thereby guiding the design of more potent analogs. researchgate.net The statistical significance of these models, often indicated by high determination coefficients (R²) and cross-validation coefficients (Q²), validates their predictive power. researchgate.net

| Derivative Class | Biological Activity | QSAR Method | Key Correlated Parameters | Reference |

|---|---|---|---|---|

| 1,2-disubstituted benzimidazoles | Antibacterial (IMPDH inhibition) | 2D-QSAR (MLR) | Electronic, spatial, lipophilic, and structural parameters. | researchgate.net |

| Diverse benzimidazole derivatives | Anticancer (MCF-7 cell line) | 3D-QSAR (CoMFA, CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen-bonding fields. | researchgate.net |

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. ekb.egjocpr.com These methods are instrumental in elucidating reaction mechanisms, understanding tautomeric preferences, and calculating molecular properties.

For a series of 1H-benzimidazol-2-yl hydrazones with antioxidant properties, DFT calculations were employed to estimate reaction enthalpies in both polar and nonpolar media. nih.gov This allowed researchers to determine the preferred mechanism of antioxidant activity, identifying pathways such as Hydrogen Atom Transfer (HAT), Sequential Proton-Loss Electron-Transfer (SPLET), and Radical Adduct Formation (RAF). nih.gov The calculations showed a good correlation between the relative radical scavenging ability and experimentally observed trends. nih.gov

Quantum chemical methods are also used to study tautomerism. For hydrazones derived from 2-hydrazinoimidazoline, a related heterocyclic system, DFT calculations were performed to assess the geometry and total energy of possible tautomers (diazine vs. hydrazone forms) in a vacuum and in solution, successfully identifying the most stable forms. researchgate.net Furthermore, Frontier Molecular Orbital (FMO) calculations, which focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have been used to confirm the geometric (E)-configuration of newly synthesized hydrazones derived from 2-hydrazinobenzimidazole. nih.gov The energy gap between HOMO and LUMO is a critical parameter for describing molecular reactivity and stability. ekb.eg These computational approaches provide a deeper understanding of the intrinsic chemical properties that underpin the biological actions of these compounds.

Coordination Chemistry of 1 Ethyl 2 Hydrazino 1h Benzimidazole Ligands

Synthesis of Metal Complexes

The synthesis of metal complexes involving 1-Ethyl-2-hydrazino-1H-benzimidazole typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, play a crucial role in the formation and properties of the resulting complexes.

Coordination with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Cr(III), Fe(III), Mn(II), Ag(I), Cd(II))

Complexes of this compound and its derivatives have been successfully synthesized with a range of transition metal ions. The general procedure often involves dissolving the ligand and the metal salt, such as a chloride or nitrate (B79036) salt, in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then typically refluxed for a period to ensure the completion of the reaction. eresearchco.comrsc.org The resulting solid complex can then be isolated by filtration, washed, and dried.

The nature of the metal ion influences the geometry and coordination number of the resulting complex. For instance, studies on similar hydrazinobenzimidazole ligands have shown that Cu(II) can form both five-coordinate and six-coordinate distorted octahedral complexes. eresearchco.com Ni(II) and Co(II) complexes with related ligands often exhibit octahedral geometries. eresearchco.com The synthesis of complexes with Cr(III), Fe(III), Mn(II), Ag(I), and Cd(II) would follow similar methodologies, likely resulting in complexes with geometries characteristic of these metal ions. eresearchco.comnih.gov

Table 1: Representative Synthetic Conditions for Metal Complexes of Hydrazinobenzimidazole Derivatives

| Metal Ion | Ligand System | Solvent | Reaction Condition | Reference |

| Cu(II) | N'-(1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene)-2-(naphthalen-1-yl)acetohydrazide | Ethanol | Reflux | researchgate.net |

| Co(II) | 2-Furaldehyde-2-thenoylhydrazone | Ethanol | Stirring at room temp. | semanticscholar.org |

| Ni(II) | 2-(1H-benzimidazole-2-yl)-phenol derivatives | Ethanol | Reflux | nih.gov |

| Zn(II) | 2-hydroxy-1-naphtaldehyde acetylhydrazone | Ethanol | - | cyberleninka.ru |

| Ag(I) | 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | - | - | nih.gov |

Note: This table presents data for related hydrazone and benzimidazole (B57391) ligands as direct synthetic data for this compound with all the listed metals is not extensively available.

Influence of Ligand:Metal Ratio on Complex Formation

The stoichiometry between the this compound ligand and the metal ion is a critical factor that dictates the structure of the final complex. By controlling the ligand-to-metal molar ratio during synthesis, it is possible to form complexes with different compositions, such as 1:1, 1:2, or even polynuclear species.

For instance, studies on related systems have shown that a 1:2 metal-to-ligand ratio is often employed to synthesize octahedral complexes where two ligand molecules coordinate to a single metal center. cyberleninka.rujocpr.com In other cases, a 1:1 ratio can lead to the formation of complexes where the remaining coordination sites on the metal are occupied by solvent molecules or counter-ions from the metal salt. nih.gov The continuous variation method can be employed to determine the stoichiometry of the complexes in solution. researchgate.net The specific outcome is also dependent on the coordination preferences of the metal ion and the steric bulk of the ligand. The ethyl group in this compound, while not excessively bulky, can influence the packing of the ligands around the metal center, potentially favoring certain stoichiometric ratios over others.

Ligand Binding Modes and Chelation Behavior

This compound is a versatile ligand capable of coordinating to metal ions in several ways, primarily through its nitrogen and potentially oxygen donor atoms if the ligand undergoes tautomerization or is part of a larger Schiff base system.

Nitrogen and Oxygen Donor Sites

The primary donor sites in this compound are the nitrogen atoms. These include the imino nitrogen of the benzimidazole ring and the two nitrogen atoms of the hydrazino group. eresearchco.comnih.gov The lone pair of electrons on these nitrogen atoms can be donated to a metal ion to form coordinate bonds.

In many hydrazone derivatives of benzimidazoles, which are formed by the condensation of the hydrazino group with an aldehyde or ketone, an oxygen atom from a carbonyl or hydroxyl group can also participate in coordination. This often leads to the deprotonation of a hydroxyl group, allowing the oxygen to act as an anionic donor. nih.govuobaghdad.edu.iq While this compound itself does not possess an oxygen donor, it is a common precursor for Schiff base ligands where an oxygen donor site can be introduced. In such Schiff base ligands, the ligand can act as a neutral or anionic donor depending on the reaction conditions and the pH of the medium.

Tridentate and Other Ligand Systems

Depending on the conformation of the ligand and the nature of the metal ion, this compound and its Schiff base derivatives can act as bidentate or tridentate ligands.

In a common tridentate coordination mode for related Schiff base ligands, the metal ion is chelated by the imino nitrogen of the benzimidazole ring, the azomethine nitrogen of the hydrazone linkage, and an oxygen atom from a phenolic or other group. researchgate.netuobaghdad.edu.iq This forms stable five- or six-membered chelate rings with the metal center. The planarity of the benzimidazole ring system and the rotational freedom around the C-N and N-N bonds of the hydrazino moiety allow the ligand to adopt a conformation suitable for tridentate chelation. The ethyl group on the benzimidazole nitrogen can exert a steric influence, potentially affecting the geometry of the resulting complex.

Structural Analysis of Coordination Complexes

The structures of the metal complexes of this compound and its derivatives are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode of the ligand. The shifting of characteristic vibrational bands of the ligand upon complexation provides evidence for the involvement of specific donor atoms in bonding with the metal ion. For example, a shift in the ν(C=N) stretching frequency of the benzimidazole ring and the azomethine group (in Schiff base derivatives) to lower or higher wavenumbers is indicative of their coordination. eresearchco.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

Electronic spectroscopy (UV-Vis) provides information about the geometry of the complex. The d-d transitions observed in the visible region are characteristic of the electronic environment of the metal ion and can help in assigning the geometry, such as octahedral or tetrahedral. eresearchco.comnih.gov Magnetic susceptibility measurements are also crucial for determining the geometry and the oxidation state of the metal ion in the complex. eresearchco.comuobaghdad.edu.iq

Table 2: Spectroscopic Data for a Representative Related Hydrazone Ligand and its Metal Complex

| Compound | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Electronic Transitions (nm) | Reference |

| (1H-Benzimidazol-2-yl) benzoyl-2-hydrazinobenzimidazole (Bbhbz) | 1631, 1595 | - | - | - | eresearchco.com |

| [Cu(Bbhbz)Cl₂] | 1585-1591 | ~450-500 | - | - | eresearchco.com |

Note: This table provides an example of the type of data obtained from spectroscopic analysis of a related ligand system.

Spectroscopic Probes for Complex Characterization

The characterization of metal complexes of this compound heavily relies on spectroscopic techniques to understand the coordination environment of the metal ion. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this regard.

Upon complexation, significant shifts in the IR spectra are observed. The stretching vibration of the C=N bond within the benzimidazole ring and the N-H stretching and bending vibrations of the hydrazine (B178648) moiety are particularly diagnostic. A shift in these bands to lower or higher frequencies in the complex compared to the free ligand indicates the involvement of the respective nitrogen atoms in coordination to the metal center. For instance, in complexes of related benzimidazole-hydrazone ligands, a downward shift of the ν(C=N) band by 6–35 cm⁻¹ is a clear indication of the nitrogen atom's coordination to the metal. nih.gov

UV-Visible spectroscopy provides insights into the electronic transitions within the complex, which are useful for inferring the geometry of the metal center. The spectra of the complexes typically show bands corresponding to intra-ligand transitions as well as d-d transitions of the metal ion. The position and intensity of these d-d bands are characteristic of the coordination geometry, such as octahedral, tetrahedral, or square planar. nih.gov

¹H NMR spectroscopy is another powerful tool for characterizing these complexes, particularly for diamagnetic metal ions like Zn(II) and Cd(II). The chemical shifts of the protons on the ethyl group and the benzimidazole ring, as well as the N-H protons of the hydrazine group, can be significantly affected by coordination. Changes in these chemical shifts provide information about the binding sites of the ligand. nih.gov

Interactive Data Table: Spectroscopic Data for a Representative Metal Complex of a Benzimidazole-Derived Hydrazone Ligand

| Spectroscopic Technique | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

| IR: ν(N-H) & ν(O-H) | 3324 | 3057 | Involvement of N-H in coordination |

| IR: ν(C=N) | 1631 | 1602 | Coordination of imine nitrogen |

| IR: ν(C=C) | 1589 | 1554 | - |

| IR: δ(N-H) | 1491 | 1478 | - |

| IR: ν(C-O) | 1261 | 1259 | - |

| IR: ν(M-N) | - | 438 | Formation of metal-nitrogen bond |

| IR: ν(M-O) | - | 474 | Formation of metal-oxygen bond |

| Data adapted from a study on a related 2-(1H-benzimidazol-2-yl)-phenol ligand complex. nih.gov |

X-ray Crystallography of Metal Complexes

In related systems, such as Zn(II) complexes with 1H-benzimidazole-2-yl hydrazone ligands, X-ray diffraction studies have revealed tetracoordinated zinc cations. mdpi.com The coordination bond lengths in these complexes can range from approximately 1.985 Å to 2.282 Å, and the bond angles can vary between 105.35° and 115.9°. mdpi.com The planarity of the benzimidazole ring system is often a key feature, although some distortions can occur upon coordination. mdpi.com Furthermore, the crystal structures are often stabilized by a network of hydrogen bonds and π-π stacking interactions. mdpi.com

Interactive Data Table: Selected Crystallographic Data for a Zn(II) Complex with a 1H-Benzimidazole-2-yl Hydrazone Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Zn-N Bond Length (Å) | ~2.0 - 2.1 |

| Zn-Cl Bond Length (Å) | ~2.2 - 2.3 |

| N-Zn-N Bond Angle (°) | ~110 - 116 |

| Cl-Zn-Cl Bond Angle (°) | ~105 - 110 |

| Data is representative of related structures. mdpi.commdpi.com |

Proposed Geometries of Metal Centers

Based on spectroscopic and magnetic susceptibility data, along with X-ray crystallographic evidence from related compounds, various geometries for metal centers in complexes with this compound can be proposed.

Octahedral Geometry: For transition metals like Ni(II), Co(II), and Mn(II), a six-coordinate octahedral geometry is often suggested, particularly when the ligand acts in a bidentate or tridentate fashion, with the remaining coordination sites occupied by solvent molecules or counter-ions. eresearchco.com Magnetic moment values for Ni(II) complexes in the range of 3.27-3.32 B.M. are consistent with an octahedral environment. eresearchco.com

Tetrahedral Geometry: For d¹⁰ metal ions like Zn(II) and Cd(II), a four-coordinate tetrahedral geometry is common. mdpi.com This is often observed when the ligand coordinates as a bidentate chelating agent.

Square Planar Geometry: For Cu(II) complexes, a distorted square planar or square pyramidal geometry is frequently proposed. researchgate.net The electronic spectra and magnetic properties of these complexes are key indicators of this geometry.

Trigonal Bipyramidal Geometry: In some cases, five-coordinate geometries, such as trigonal bipyramidal, have been proposed for complexes of Cu(II), Zn(II), and Cd(II). eresearchco.com

The specific geometry adopted is influenced by several factors, including the nature of the metal ion, the stoichiometry of the complex, and the steric and electronic properties of the this compound ligand.

Advanced Applications and Biological Research of 1 Ethyl 2 Hydrazino 1h Benzimidazole

Antimicrobial Research

Derivatives of 1-Ethyl-2-hydrazino-1H-benzimidazole, especially its hydrazone forms, have been the subject of extensive research to evaluate their efficacy against a wide spectrum of microbial pathogens.

Antibacterial Activity Studies

While specific studies focusing solely on this compound are limited, research on related benzimidazole (B57391) hydrazone derivatives has shown promising antibacterial effects. For instance, novel hydrazide-hydrazones derived from benzimidazole have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. One such derivative displayed superior antibacterial activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) with a Minimum Inhibitory Concentration (MIC) of 0.032 µM, compared to the reference drug cefadroxil (B1668780) (MIC = 0.345 µM) nih.gov.

Furthermore, certain benzimidazole derivatives have shown efficacy against resistant strains. For example, some have been effective against Methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net. The introduction of specific substituents on the benzimidazole ring, such as electron-withdrawing groups, has been found to enhance antimicrobial activity mdpi.com.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Benzimidazole hydrazide-hydrazone derivative | S. aureus | MIC = 0.032 µM | nih.gov |

| Benzimidazole hydrazide-hydrazone derivative | E. coli | MIC = 0.032 µM | nih.gov |

| N-alkyl-2-substituted-1H-benzimidazole derivative | E. coli (TolC mutant) | MIC = 2 µg/mL | nih.gov |

Antifungal Activity Studies

The antifungal potential of benzimidazole derivatives is well-documented. Studies have shown that these compounds are effective against various fungal species, including Candida and Aspergillus. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have exhibited potent antifungal activities nih.gov. The length of the alkyl chain on the benzimidazole ring appears to influence the antifungal efficacy, with an optimal length of nine carbon atoms being reported in one study nih.gov.

Some benzimidazole derivatives have demonstrated effectiveness against fluconazole- and itraconazole-resistant Candida species nih.gov. The mechanism of antifungal action for some of these derivatives is believed to involve the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane nih.govacs.org.

Antiparasitic and Anthelmintic Activity Studies

Benzimidazole-2-yl-hydrazones, which can be synthesized from this compound, have shown significant anthelmintic activity. In vitro studies have demonstrated the potent effects of these compounds against the muscle larvae of Trichinella spiralis, a parasitic nematode. nih.govrsc.org. Notably, certain dihydroxy hydrazone derivatives were found to kill 100% of the parasitic larvae after a 24-hour incubation period at concentrations of 50 and 100 μg/ml, proving more effective than the clinically used drugs albendazole (B1665689) and ivermectin nih.gov.

The combination of the benzimidazole core and a hydrazone moiety, along with hydroxyl and/or methoxyl groups on the arylidene part, appears to be favorable for anti-Trichinella spiralis activity nih.gov.

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzimidazole derivatives are attributed to several mechanisms of action. One of the key mechanisms is the inhibition of tubulin polymerization. nih.govnih.gov. By interfering with the formation of microtubules, which are essential for cell division, intracellular transport, and motility, these compounds can effectively halt microbial proliferation.

Another significant mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the production of purines and certain amino acids nih.gov. By targeting DHFR, these compounds disrupt DNA synthesis and repair in microbial cells nih.gov. The binding of these molecules to the DHFR-NADPH complex has been investigated through molecular docking studies to understand the probable interactions at the enzymatic level nih.gov. For antifungal agents, inhibition of lanosterol (B1674476) 14α-demethylase is a key mechanism, disrupting ergosterol synthesis and compromising the fungal cell membrane nih.gov.

Anticancer Research

In addition to their antimicrobial properties, derivatives of this compound have been extensively investigated for their potential as anticancer agents.

Cytostatic and Antiproliferative Effects

Hydrazone derivatives of benzimidazole have demonstrated notable cytostatic and antiproliferative effects against various human cancer cell lines. Studies have reported moderate to significant antiproliferative activity against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). nih.govnih.gov. Some derivatives have also shown activity against the AR-230 human breast cancer cell line nih.gov.

The antiproliferative activity is often linked to the compounds' ability to induce apoptosis (programmed cell death) and disrupt the cell cycle nih.gov. For instance, some benzimidazole derivatives have been shown to cause cell cycle arrest, leading to abnormal DNA replication and mitosis, ultimately resulting in apoptosis nih.gov.

Table 2: Antiproliferative Activity of Selected Benzimidazole Hydrazone Derivatives

| Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| 1H-benzimidazol-2-yl hydrazone | MCF-7 | Moderate antiproliferative activity | nih.govrsc.org |

| 1H-benzimidazol-2-yl hydrazone | AR-230 | Marked antineoplastic activity | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | MDA-MB-231 | Moderate cytotoxicity, antiproliferative, and pro-apoptotic activity | nih.govresearchgate.net |

The mechanism underlying the anticancer effects of these compounds often mirrors their antimicrobial action, particularly through the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these agents can arrest cell division in rapidly proliferating cancer cells, leading to apoptosis. nih.govnih.govresearchgate.net. Molecular docking studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on β-tubulin, thereby destabilizing microtubule formation nih.govnih.gov.

Proapoptotic Activity

Research has demonstrated that derivatives of 1H-benzimidazole-2-yl hydrazine (B178648) can induce apoptosis, or programmed cell death, in cancer cells. The coordination of these hydrazones with metal ions, such as copper, has been shown to influence their cytotoxic and proapoptotic capabilities. nih.gov